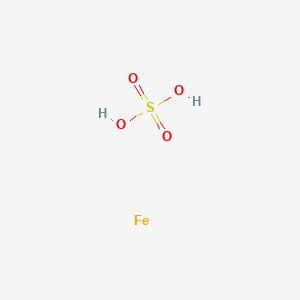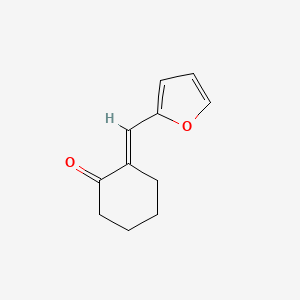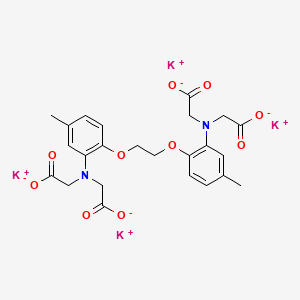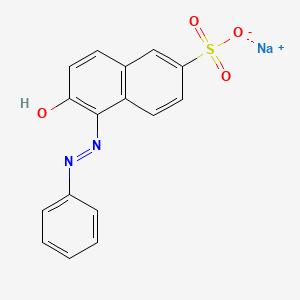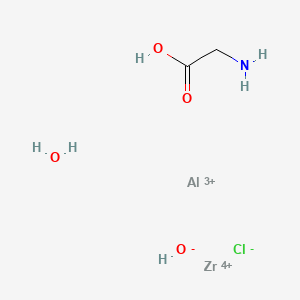
Stachyose tétrahydraté
Vue d'ensemble
Description
Stachyose tetrahydrate is a tetrasaccharide consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . It is naturally found in numerous vegetables such as green beans, soybeans, and other plants . Stachyose tetrahydrate is less sweet than sucrose and is primarily used as a bulk sweetener or for its functional oligosaccharide properties .
Applications De Recherche Scientifique
Stachyose tetrahydrate has several scientific research applications:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic hydrolysis.
Medicine: Potentially used as a substitute for sugar in diabetic patients due to its low digestibility.
Industry: Employed in the food industry as a bulk sweetener and functional ingredient in various products.
Mécanisme D'action
Target of Action
Stachyose tetrahydrate, also known as Stachyose hydrate or simply Stachyose, is a tetrasaccharide . It consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit . The primary targets of Stachyose are the beneficial bacteria in the human gut, including Bifidobacterium . These bacteria play a crucial role in maintaining gut health and overall well-being.
Mode of Action
Stachyose acts as a prebiotic, promoting the growth and activity of beneficial bacteria in the gut . . This fermentation process results in the production of short-chain fatty acids and gases, which contribute to various health benefits.
Biochemical Pathways
The fermentation of Stachyose by gut bacteria leads to the production of short-chain fatty acids, including acetate, propionate, and butyrate . These fatty acids play a key role in maintaining gut health, influencing processes such as nutrient absorption, immune response, and inflammation. Additionally, they provide an energy source for the cells lining the colon.
Result of Action
The fermentation of Stachyose results in various beneficial effects at the molecular and cellular levels. The production of short-chain fatty acids helps to maintain a healthy gut environment, supports nutrient absorption, and can influence immune responses . Additionally, by promoting the growth of beneficial bacteria, Stachyose can help to outcompete harmful bacteria, potentially reducing the risk of certain infections.
Action Environment
The action of Stachyose is influenced by various environmental factors within the gut, including pH, temperature, and the presence of other nutrients . For example, certain beneficial bacteria may be more efficient at fermenting Stachyose under specific conditions. Furthermore, the composition of an individual’s gut microbiota, which can be influenced by factors such as diet and antibiotic use, can also impact the efficacy of Stachyose.
Analyse Biochimique
Biochemical Properties
Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It acts as a potential prebiotic, promoting the growth of probiotic bacteria such as Lactobacillus acidophilus. The interaction between stachyose and these bacteria involves several enzymes and proteins. For instance, the phosphotransferase system and the energy coupling factor transporter are involved in the uptake and catabolism of stachyose in Lactobacillus acidophilus . Additionally, mannose-6-phosphate isomerase is another enzyme that interacts with stachyose during its metabolic processes .
Cellular Effects
Stachyose has notable effects on various types of cells and cellular processes. In the gut, stachyose influences cell function by modulating the gut microbiota composition. It has been observed to elevate the levels of beneficial bacteria such as bifidobacteria and lactobacilli while decreasing the concentration of harmful bacteria like Clostridium perfringens . This modulation of gut microbiota can impact cell signaling pathways, gene expression, and cellular metabolism, leading to improved bowel function and overall gut health .
Molecular Mechanism
The mechanism of action of stachyose at the molecular level involves several binding interactions with biomolecules. Stachyose binds to specific transporters and enzymes, facilitating its uptake and metabolism. For example, the energy coupling factor transporter recognizes and binds to stachyose, enabling its transport into the bacterial cells . Additionally, stachyose can influence enzyme activity, either inhibiting or activating specific enzymes involved in its catabolism . These interactions can lead to changes in gene expression and metabolic pathways within the cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of stachyose can change over time. Stachyose is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that stachyose can have sustained effects on cellular function, particularly in promoting the growth of beneficial gut bacteria . The stability and efficacy of stachyose may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of stachyose can vary with different dosages in animal models. Studies have shown that a dosage of 5 grams per day of stachyose-enriched α-galacto-oligosaccharides can significantly improve bowel function in both healthy and constipated individuals . Higher doses may lead to adverse effects, such as gastrointestinal discomfort or bloating. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity or adverse reactions.
Metabolic Pathways
Stachyose is involved in several metabolic pathways, particularly in the gut microbiota. It is metabolized by specific enzymes, such as the phosphotransferase system and mannose-6-phosphate isomerase, which facilitate its uptake and catabolism . These metabolic pathways can influence the levels of various metabolites and the overall metabolic flux within the cells. Stachyose can also affect the production of short-chain fatty acids, which are important for gut health and energy metabolism.
Transport and Distribution
Stachyose is transported and distributed within cells and tissues through specific transporters and binding proteins. The energy coupling factor transporter plays a crucial role in the uptake of stachyose into bacterial cells . Once inside the cells, stachyose can be further metabolized and utilized as a carbon source. The distribution of stachyose within the gut can influence its localization and accumulation, impacting its overall efficacy and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stachyose tetrahydrate can be extracted from plants like Stachys floridana Schuttl. ex Benth using response surface methodology. The extraction process involves maintaining a temperature of 60°C, an extraction time of 40 minutes, an ethanol volume of 60%, and a solid-liquid ratio of 1:10 . This method can yield up to 47.0% of stachyose .
Industrial Production Methods
Industrial production of stachyose tetrahydrate involves similar extraction techniques but on a larger scale. The process is optimized to ensure high yield and purity, making it suitable for use in the food and pharmaceutical industries .
Analyse Des Réactions Chimiques
Types of Reactions
Stachyose tetrahydrate undergoes various chemical reactions, including hydrolysis and fermentation. It is not completely digestible by humans and is fermented by gas-producing bacteria in the lower gut .
Common Reagents and Conditions
The hydrolysis of stachyose tetrahydrate can be catalyzed by enzymes such as α-galactosidase. This reaction breaks down the tetrasaccharide into simpler sugars like glucose, fructose, and galactose .
Major Products Formed
The major products formed from the hydrolysis of stachyose tetrahydrate are glucose, fructose, and galactose . These simpler sugars can be further utilized in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Raffinose: Another tetrasaccharide consisting of galactose, glucose, and fructose units.
Verbascose: A pentasaccharide with a similar structure but with an additional galactose unit.
Uniqueness
Stachyose tetrahydrate is unique due to its specific arrangement of sugar units and its functional properties as a prebiotic . It has a lower sweetness compared to sucrose and is used in various applications where its functional oligosaccharide properties are beneficial .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



